8-Bromo-5-nitroquinoline
Overview
Description
8-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 5th position on the quinoline ring
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 8-Bromo-5-nitroquinoline are as follows :
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment . Additionally, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 5-nitroquinoline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.
Coupling Products: Biaryl derivatives with potential biological activity.
Scientific Research Applications
8-Bromo-5-nitroquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: Its derivatives are explored for use in organic electronics and photonic materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 8-Chloro-5-nitroquinoline
- 8-Iodo-5-nitroquinoline
- 8-Methyl-5-nitroquinoline
Comparison: 8-Bromo-5-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets .
Properties
IUPAC Name |
8-bromo-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUPVPKQOTZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577156 | |
Record name | 8-Bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139366-35-1 | |
Record name | 8-Bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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